molecular formula C10H13BrO B051939 4-Bromo-5-isopropyl-2-methylbenzenol CAS No. 121665-99-4

4-Bromo-5-isopropyl-2-methylbenzenol

Cat. No.: B051939
CAS No.: 121665-99-4
M. Wt: 229.11 g/mol
InChI Key: YDZJYFWYHBUUKA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-Bromo-5-isopropyl-2-methylbenzenol can be achieved through several synthetic routes. One common method involves the bromination of 5-isopropyl-2-methylphenol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures . Another method involves the use of oxygen, copper diacetate, trifluoroacetic acid, and lithium bromide in acetonitrile under sealed tube conditions

Chemical Reactions Analysis

4-Bromo-5-isopropyl-2-methylbenzenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Bromo-5-isopropyl-2-methylbenzenol is used extensively in scientific research, particularly in the fields of chemistry and biochemistry. It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and pathways. In medicinal chemistry, it is used to develop new pharmaceutical compounds and to study the interactions of brominated phenols with biological systems . Additionally, it is used in the development of new materials and in the study of environmental pollutants.

Mechanism of Action

The mechanism of action of 4-Bromo-5-isopropyl-2-methylbenzenol is not well-documented, as it is primarily used as a research chemical. its effects are likely related to its ability to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and halogen bonding. The bromine atom can participate in halogen bonding, while the phenolic hydroxyl group can form hydrogen bonds with biological targets. These interactions can influence the compound’s binding affinity and specificity for various molecular targets .

Comparison with Similar Compounds

4-Bromo-5-isopropyl-2-methylbenzenol can be compared to other brominated phenols, such as 4-bromo-2-methylphenol and 4-bromo-3-isopropylphenol. These compounds share similar structural features but differ in the position and number of substituents on the benzene ring. The presence of the isopropyl group in this compound makes it unique and can influence its chemical reactivity and biological activity. The comparison highlights the importance of substituent position and type in determining the properties and applications of brominated phenols .

Properties

IUPAC Name

4-bromo-2-methyl-5-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZJYFWYHBUUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377340
Record name 4-Bromo-2-methyl-5-(propan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121665-99-4
Record name 4-Bromo-2-methyl-5-(propan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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